5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-tiazol

Descripción general

Descripción

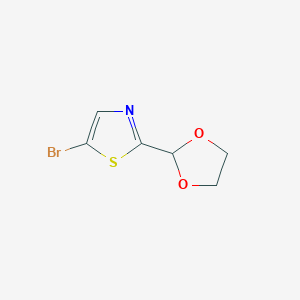

5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole is a chemical compound with the molecular formula C6H6BrNO2S . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole is represented by the SMILES string BrC1=CN=C(C2OCCO2)S1 . The average mass of the molecule is 236.086 Da, and the monoisotopic mass is 234.930252 Da .

Physical And Chemical Properties Analysis

5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole is a solid substance . The molecular formula of the compound is C6H6BrNO2S . The average mass of the molecule is 236.086 Da, and the monoisotopic mass is 234.930252 Da .

Aplicaciones Científicas De Investigación

Bloque de construcción químico

“5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-tiazol” es un bloque de construcción versátil en la síntesis química . Ofrece una combinación única de reactividad y selectividad, lo que lo convierte en una herramienta invaluable en la síntesis de moléculas complejas .

Antagonistas del receptor de dopamina D3

Este compuesto se ha estudiado por su potencial como andamiaje para el desarrollo de antagonistas del receptor D3 . Estos antagonistas se están investigando para el tratamiento de trastornos neuropsiquiátricos como la esquizofrenia, los trastornos por uso de sustancias y la adicción .

Ligandos bitópicos

El compuesto se ha utilizado en el diseño y la síntesis de andamiajes conformacionalmente flexibles como ligandos bitópicos . Estos ligandos pueden interactuar con los sitios ortostérico y alostérico de un receptor, ofreciendo ventajas potenciales en términos de selectividad y eficacia .

Ensayo de reclutamiento de β-arrestina

En el campo de la farmacología, este compuesto se ha utilizado en ensayos de reclutamiento de β-arrestina . Estos ensayos se utilizan para estudiar la señalización de los receptores acoplados a proteínas G (GPCR) y pueden ayudar en el desarrollo de nuevos medicamentos .

Desarrollo de radiotrazadores PET

El compuesto podría ser útil en el desarrollo de radiotrazadores PET . PET (Tomografía por emisión de positrones) es una técnica de imagen poderosa que se utiliza en el diagnóstico médico, y los radiotrazadores son sustancias que emiten radiación y se pueden detectar durante una exploración PET .

Estudio de otros GPCR

El compuesto también ha mostrado efectos mínimos para otros GPCR, excepto una afinidad moderada para los receptores 5-HT3 y TSPO . Esto sugiere aplicaciones potenciales en el estudio de estos receptores .

Mecanismo De Acción

are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and a nitrogen atom. The thiazole ring is a component of vitamin B1 (thiamine) and many drugs and bioactive molecules. Thiazoles can act as ligands for various metal ions in enzymes and other proteins .

The dioxolane group in the compound is a type of acetal, a functional group that can protect carbonyl groups from certain reactions. In biological systems, acetals can be found in carbohydrates and other biomolecules .

The bromine atom in the compound could potentially make it more reactive, as halogens are often used in medicinal chemistry to improve the activity of bioactive compounds .

Análisis Bioquímico

Biochemical Properties

5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain oxidoreductases, thereby affecting the redox state of cells. Additionally, 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular metabolism and signaling pathways .

Cellular Effects

The effects of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain signaling pathways that lead to increased expression of genes involved in stress responses and metabolic regulation. Furthermore, 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation. Additionally, 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. The compound has been shown to affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production. Additionally, 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole can influence the levels of reactive oxygen species (ROS) and other signaling molecules involved in cellular metabolism .

Transport and Distribution

The transport and distribution of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The localization and accumulation of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole are influenced by its interactions with cellular transporters and binding proteins .

Propiedades

IUPAC Name |

5-bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c7-4-3-8-5(11-4)6-9-1-2-10-6/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGHWGLCEYOMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=NC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)

![Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate](/img/structure/B1448412.png)

![[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1448414.png)

![[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1448418.png)